molecular formula C9H12N2O4 B14500906 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol CAS No. 63719-72-2

3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol

Cat. No.: B14500906
CAS No.: 63719-72-2
M. Wt: 212.20 g/mol
InChI Key: VYRSQBFDKCVESE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol can be achieved through several methodsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The subsequent introduction of the 2-hydroxyethylamino group can be achieved through amination reactions using ethylene oxide or similar reagents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and amino groups can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63719-72-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

3-(2-hydroxyethylamino)-6-methyl-2-nitrophenol

InChI

InChI=1S/C9H12N2O4/c1-6-2-3-7(10-4-5-12)8(9(6)13)11(14)15/h2-3,10,12-13H,4-5H2,1H3

InChI Key

VYRSQBFDKCVESE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NCCO)[N+](=O)[O-])O

Origin of Product

United States

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